molecular formula C13H8N4O6 B11094775 N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline CAS No. 29865-45-0

N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline

Cat. No.: B11094775
CAS No.: 29865-45-0
M. Wt: 316.23 g/mol
InChI Key: RJMCNQDBCYWMAC-UHFFFAOYSA-N
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Description

N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE is an organic compound characterized by the presence of a phenyl group and a trinitrophenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE typically involves the condensation reaction between aniline and 2,4,6-trinitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the trinitrophenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include aniline and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Reduction: Products include amino derivatives of the original compound.

    Oxidation: Products include oxidized derivatives, potentially leading to the formation of carboxylic acids or other oxidized species.

Scientific Research Applications

N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The nitro groups on the trinitrophenyl ring are key to its reactivity, enabling it to participate in various biochemical pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-PHENYL-2,4,6-TRINITROANILINE
  • N-(2,4,6-TRINITROPHENYL)NAPHTHALEN-1-AMINE
  • N-(2,4,6-TRINITROPHENYL)NAPHTHALEN-2-AMINE
  • N-(3-NITROPHENYL)-2,4,6-TRINITROANILINE

Uniqueness

N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

29865-45-0

Molecular Formula

C13H8N4O6

Molecular Weight

316.23 g/mol

IUPAC Name

N-phenyl-1-(2,4,6-trinitrophenyl)methanimine

InChI

InChI=1S/C13H8N4O6/c18-15(19)10-6-12(16(20)21)11(13(7-10)17(22)23)8-14-9-4-2-1-3-5-9/h1-8H

InChI Key

RJMCNQDBCYWMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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